4-Butyl-2-chloropyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 170.64 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 2 and 4. The butyl group at position 4 and the chlorine substituent at position 2 contribute to its unique chemical properties, making it a subject of interest in various chemical and biological studies.
Additionally, it can react with cyclic amines to produce amino derivatives. Such reactions have been documented in literature where 2-chloropyrimidines react with N-substituted cyclic amines to yield various substituted pyrimidines .
Research indicates that 4-butyl-2-chloropyrimidine exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in pharmacology, especially concerning drug metabolism and interactions . Moreover, compounds in this class have been evaluated for their activity as serotonin receptor ligands, indicating possible roles in neuropharmacology .
The synthesis of 4-butyl-2-chloropyrimidine can be achieved through several methods:
These methods allow for high yields and purity of the desired compound.
4-Butyl-2-chloropyrimidine finds applications in various fields:
Studies on interaction profiles reveal that 4-butyl-2-chloropyrimidine interacts with several biological targets, including cytochrome P450 enzymes. Its role as a CYP1A2 inhibitor suggests that it could affect the metabolism of co-administered drugs that are substrates for this enzyme . Additionally, its potential as a serotonin receptor ligand indicates further avenues for research into its pharmacological effects.
Several compounds share structural similarities with 4-butyl-2-chloropyrimidine. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-(tert-Butyl)-2-chloropyridine | 81167-60-4 | 0.85 | Pyridine ring instead of pyrimidine |
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | 13036-57-2 | 0.81 | Contains cyclopentane structure |
Methyl 6-amino-2-chloropyrimidine-4-carboxylate | 944129-00-4 | 0.84 | Contains an amino group and carboxylate functionality |
Ethyl 2-chloropyrimidine-4-carboxylate | 1196152-00-7 | 0.96 | Carboxylic acid derivative |
The presence of both a butyl group and a chlorine atom distinguishes 4-butyl-2-chloropyrimidine from these similar compounds, influencing its reactivity and biological activity.